N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide is a complex organic compound featuring a benzothiophene core, a dimethylamino group, and a chloro-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiophene core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine: Potential medical applications include the development of new drugs for treating diseases such as cancer, inflammation, and microbial infections. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibit receptor signaling, or modulate gene expression. The exact mechanism would depend on the biological context and the specific application.
Comparison with Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A thiophene derivative used as an antifungal agent.
Uniqueness: N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide stands out due to its specific combination of functional groups and its potential for diverse applications across multiple fields.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for various applications.
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Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-13-8-9-14(10-17(13)22)24-21(27)20(26)23-11-18(25(2)3)16-12-28-19-7-5-4-6-15(16)19/h4-10,12,18H,11H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZTYDMUNMIARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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